2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI)
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Overview
Description
2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.155 g/mol . This compound is also known by its IUPAC name, 1,4-dihydroxy-3,6-dimethylpiperazine-2,5-dione . It is a derivative of piperazine and is characterized by the presence of two hydroxyl groups and two methyl groups attached to the piperazine ring.
Preparation Methods
The synthesis of 2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate dipeptides under specific reaction conditions . The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the formation of the piperazine ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of diketopiperazine derivatives, while reduction may yield piperazine derivatives with altered functional groups .
Scientific Research Applications
2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in enzyme inhibition and protein-protein interactions . In medicine, the compound is investigated for its potential therapeutic effects, including its use as an antimicrobial and anticancer agent . In industry, it is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, it may interfere with protein-protein interactions, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) can be compared with other similar compounds, such as 2,5-diketopiperazine and 1,4-dimethylpiperazine-2,3-dione . While these compounds share a similar piperazine core structure, they differ in the functional groups attached to the ring. The presence of hydroxyl and methyl groups in 2,5-Piperazinedione,1,4-dihydroxy-3,6-dimethyl-(9CI) imparts unique chemical and biological properties to the compound . For example, the hydroxyl groups may enhance its solubility in water, while the methyl groups may affect its binding affinity to specific molecular targets .
Properties
Molecular Formula |
C6H10N2O4 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
1,4-dihydroxy-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O4/c1-3-5(9)8(12)4(2)6(10)7(3)11/h3-4,11-12H,1-2H3 |
InChI Key |
KFDITQPHDNTUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1O)C)O |
Origin of Product |
United States |
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